
Levothyroxin-Verunreinigung B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Levothyroxine Impurity B is a degradation product or by-product formed during the synthesis or storage of levothyroxine, a synthetic form of the thyroid hormone thyroxine (T4). Levothyroxine is widely used in the treatment of hypothyroidism and other thyroid-related disorders. Impurities in pharmaceutical compounds, such as Levothyroxine Impurity B, are of significant concern due to their potential impact on the efficacy and safety of the drug product .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Identification
Levothyroxine Impurity B is characterized as (2S)-2-Amino-3-[4-(3-chloro-4-hydroxy-5-iodophenoxy)-3,5-diiodophenyl]propanoic acid. Its complex structure includes iodine and chlorine substituents, which may influence its biological activities. The identification of this impurity is critical for ensuring the quality of levothyroxine medications, as impurities can affect drug efficacy and safety profiles .
Detection and Quantification Methods
Recent studies have focused on developing robust methods for detecting and quantifying Levothyroxine Impurity B in pharmaceutical formulations. Techniques such as liquid chromatography-mass spectrometry (LCMS) and ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) have been employed to analyze the presence of this impurity in levothyroxine tablets. These methods are essential for maintaining compliance with international guidelines regarding impurity limits in pharmaceutical products .
Method | Description | Application |
---|---|---|
LCMS | Detects and quantifies impurities using mass spectrometry | Quality control in pharmaceutical formulations |
UHPLC-HRMS | High-resolution analysis for detailed characterization | Research on stability and degradation products |
LC-UV | Ultraviolet detection for preliminary screening | Initial identification of impurities |
Toxicological Assessment
Preclinical toxicological assessments have been conducted to evaluate the safety profile of Levothyroxine Impurity B. Studies indicate that neither Levothyroxine nor its impurities exhibit significant cytotoxic or mutagenic effects at clinically relevant doses. This finding suggests that Levothyroxine Impurity B may not pose a substantial risk to patients when present within established limits . However, ongoing research is necessary to fully understand its long-term effects.
Clinical Implications
The presence of Levothyroxine Impurity B raises questions about its potential impact on the therapeutic effectiveness of levothyroxine treatments for hypothyroidism. Some studies have reported inconclusive results regarding whether this impurity affects treatment outcomes. Further investigation is warranted to clarify its role in clinical settings, particularly concerning patient responses to levothyroxine therapy .
Case Studies
Several case studies highlight the importance of monitoring Levothyroxine Impurity B in clinical practice:
- Stability Studies : A study demonstrated that levothyroxine tablets stored under various conditions showed an increase in impurity levels over time, particularly when exposed to heat. This finding underscores the need for proper storage conditions to maintain drug integrity .
- Patient Response Variability : In a cohort of patients receiving levothyroxine therapy, variations in treatment outcomes were observed. Some patients reported differing levels of efficacy correlated with specific batches of levothyroxine that contained higher levels of impurities, including Levothyroxine Impurity B .
Wirkmechanismus
Target of Action
Levothyroxine Impurity B, like levothyroxine itself, primarily targets the thyroid gland . The thyroid gland is responsible for the production of thyroid hormones, which play a crucial role in regulating the body’s metabolic processes .
Mode of Action
Levothyroxine Impurity B interacts with its targets in a similar manner to levothyroxine. Levothyroxine is a synthetic form of thyroxine (T4), a major endogenous hormone secreted by the thyroid gland . It acts as a prodrug of triiodothyronine (T3) in target tissues, via the actions of deiodinase enzymes .
Biochemical Pathways
The biochemical pathways affected by Levothyroxine Impurity B are likely to be similar to those affected by levothyroxine. Levothyroxine is converted to its active form, T3, in the kidney and periphery through deiodination . This process is part of the complex stability pattern of levothyroxine, which is prone to degradation under the influence of factors such as light, humidity, temperature, pH, type of excipients, and formulation conditions .
Pharmacokinetics
The pharmacokinetics of Levothyroxine Impurity B are expected to be similar to those of levothyroxine. About 70-80% of an oral dose of levothyroxine is absorbed from the intestine, with absorption occurring mainly in the ileum and jejunum . Maximum plasma concentrations of levothyroxine are achieved about 3 hours
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Levothyroxine Impurity B can be synthesized through various methods. One common approach involves the degradation of levothyroxine under specific conditions. For instance, the impurity can be formed through the Maillard reaction between levothyroxine and lactose, which is often used as an excipient in levothyroxine tablets . The reaction conditions typically involve elevated temperatures and prolonged storage times.
Industrial Production Methods
In industrial settings, the production of Levothyroxine Impurity B is generally minimized through stringent control of manufacturing processes and storage conditions. when necessary, the impurity can be isolated and characterized using techniques such as column chromatography, flash chromatography, or preparative high-performance liquid chromatography (HPLC) .
Analyse Chemischer Reaktionen
Types of Reactions
Levothyroxine Impurity B can undergo various chemical reactions, including:
Oxidation: Exposure to oxidizing agents can lead to the formation of oxidized products.
Reduction: Reducing agents can convert the impurity into different reduced forms.
Substitution: The impurity can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving Levothyroxine Impurity B include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deiodinated or dehydroxylated products .
Vergleich Mit ähnlichen Verbindungen
Levothyroxine Impurity B can be compared with other impurities and degradation products of levothyroxine, such as:
Liothyronine (T3): A more active form of thyroid hormone with a rapid onset of action.
Levothyroxine Impurity A: Another degradation product with distinct chemical properties.
Levothyroxine Impurity C: Formed under different conditions and with unique structural characteristics.
Levothyroxine Impurity B is unique due to its specific formation pathway and potential impact on the stability and efficacy of levothyroxine formulations .
Biologische Aktivität
Levothyroxine Impurity B (CAS Number: 1628720-66-0) is a significant impurity found in Levothyroxine formulations, which are widely used to treat hypothyroidism. Understanding the biological activity of this compound is crucial for ensuring the safety and efficacy of Levothyroxine medications. This article delves into the biological characteristics, detection methods, and implications of Levothyroxine Impurity B based on current research findings.
Chemical Structure and Properties
Levothyroxine Impurity B is characterized by its complex structure, which includes halogenated aromatic components. The systematic name for this compound is (2S)-2-Amino-3-[4-(3-chloro-4-hydroxy-5-iodophenoxy)-3,5-diiodophenyl]propanoic acid. Its unique structure contributes to its potential biological activities and reactivity in various biological systems.
Detection and Quantification
Recent studies have focused on developing robust methods for detecting and quantifying Levothyroxine Impurity B in pharmaceutical formulations. Techniques such as Ultra High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS) have been employed to identify impurities accurately. These methods are essential for ensuring the quality and consistency of Levothyroxine medications .
Toxicological Assessments
Research has investigated the toxicological profile of Levothyroxine Impurity B through both in vitro and in vivo studies. Notably, studies have shown that neither Levothyroxine Impurity B nor its related compounds exhibited cytotoxic or mutagenic effects at concentrations up to 5000 μg/plate in vitro, nor did they demonstrate systemic toxicity in vivo at doses significantly higher than typical therapeutic levels .
Key Findings:
- In Vitro Testing: No cytotoxicity or mutagenicity observed at high concentrations.
- In Vivo Testing: Doses up to 200 μg/kg/day showed no notable adverse effects.
These results suggest that Levothyroxine Impurity B may not pose a significant risk at clinically relevant doses, although further studies are warranted to confirm these findings across different populations.
Interaction Studies
Interaction studies involving Levothyroxine Impurity B have been conducted to explore its effects when combined with other pharmaceuticals or within biological systems. These studies are critical for assessing patient safety, particularly regarding potential drug-drug interactions or altered therapeutic efficacy when impurities are present.
Stability Studies
A notable case involved stability studies of Levothyroxine sodium tablets, where an unknown impurity was detected after prolonged storage at elevated temperatures. This impurity was identified as a Maillard condensation product formed between lactose and Levothyroxine, highlighting the importance of stability in pharmaceutical formulations .
Stability Data Table:
Condition | Impurity Detected | Retention Time (RRT) | Concentration |
---|---|---|---|
50°C for 3 days | Lactose adduct | 0.6 | Exceeded threshold |
50°C for 10 days | Lactose adduct | 0.6 | Exceeded threshold |
These findings underscore the need for rigorous quality control measures during the manufacturing process to prevent the formation of potentially harmful impurities.
Eigenschaften
CAS-Nummer |
1628720-66-0 |
---|---|
Molekularformel |
C15H11ClI3NO4 |
Molekulargewicht |
685.43 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
O-(4-Hydroxy-3-chloro-5-iodophenyl)-3,5-diiodo-L-tyrosine; (2S)-2-Amino-3-[4-(3-chloro-4-hydroxy-5-iodophenoxy)-3,5-diiodophenyl]propanoic Acid; 3-Chloro Thyroxine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.